molecular formula C8H6F3N3 B15199737 8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-amine

8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-amine

Cat. No.: B15199737
M. Wt: 201.15 g/mol
InChI Key: VGQPOXUFVAMZJD-UHFFFAOYSA-N
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Description

8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-amine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core with a trifluoromethyl group at the 8-position and an amine group at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with trifluoromethyl-substituted aldehydes or ketones under acidic or basic conditions to form the imidazo[1,2-a]pyridine core . The reaction conditions often include the use of catalysts such as Lewis acids or transition metals to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yields and purity of the final product. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for optimizing the synthesis .

Chemical Reactions Analysis

Types of Reactions

8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, reduced imidazo[1,2-a]pyridine derivatives, and various substituted imidazo[1,2-a]pyridines .

Scientific Research Applications

8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the imidazo[1,2-a]pyridine core, enables the compound to modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine
  • 8-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde
  • 2-Amino-3-(trifluoromethyl)pyridine

Uniqueness

8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of both the trifluoromethyl and amine groups enhances its potential as a pharmacophore in drug design .

Properties

Molecular Formula

C8H6F3N3

Molecular Weight

201.15 g/mol

IUPAC Name

8-(trifluoromethyl)imidazo[1,2-a]pyridin-2-amine

InChI

InChI=1S/C8H6F3N3/c9-8(10,11)5-2-1-3-14-4-6(12)13-7(5)14/h1-4H,12H2

InChI Key

VGQPOXUFVAMZJD-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=C(N=C2C(=C1)C(F)(F)F)N

Origin of Product

United States

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